Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate
Overview
Description
Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate: Known for its unique ester functional group.
Ethyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate: Similar structure but with an ethyl ester group.
Propyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate: Contains a propyl ester group instead of a methyl ester.
Uniqueness
This compound is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[3-[3-(dimethylcarbamoyl)phenyl]phenyl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19(2)18(21)16-9-5-8-15(12-16)14-7-4-6-13(10-14)11-17(20)22-3/h4-10,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEYWHXCFMDIGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146316 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820620-32-3 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820620-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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